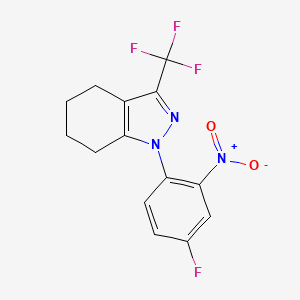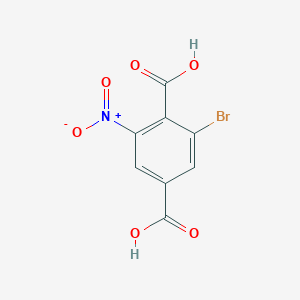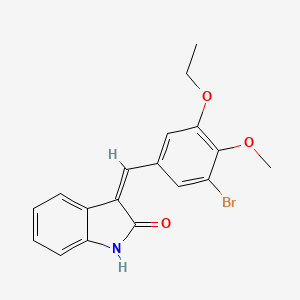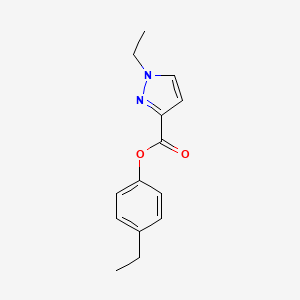![molecular formula C17H14Cl2N4O2 B10904053 1-[(2,6-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10904053.png)
1-[(2,6-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in various scientific fields This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a pyrazole ring, and a pyridyl moiety
Preparation Methods
The synthesis of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,6-dichlorophenol with formaldehyde to form 2,6-dichlorophenoxymethyl alcohol.
Pyrazole Ring Formation: The intermediate is then reacted with hydrazine to form the pyrazole ring.
Pyridyl Group Introduction:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with similar compounds such as:
Methyl (2,6-dichlorophenoxy)acetate: This compound shares the dichlorophenoxy group but differs in its ester functionality.
1-[(2,6-dichlorophenoxy)methyl]-2,3,4,5,6-pentamethylbenzene: This compound has a similar dichlorophenoxy group but includes a pentamethylbenzene moiety.
The uniqueness of 1-[(2,6-DICHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned.
Properties
Molecular Formula |
C17H14Cl2N4O2 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-11-5-7-20-15(9-11)21-17(24)14-6-8-23(22-14)10-25-16-12(18)3-2-4-13(16)19/h2-9H,10H2,1H3,(H,20,21,24) |
InChI Key |
NXMAVXCVROHSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(5-bromothiophen-2-yl)methylidene]-2-(3-nitrophenyl)hydrazine](/img/structure/B10903971.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903975.png)
![1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B10903977.png)

![methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate](/img/structure/B10903991.png)

![5-[(5-methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B10904009.png)

![Methyl [(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)oxy]acetate](/img/structure/B10904034.png)
![methyl 2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10904037.png)
![(4Z)-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10904048.png)

![Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10904052.png)

